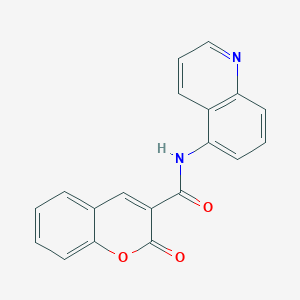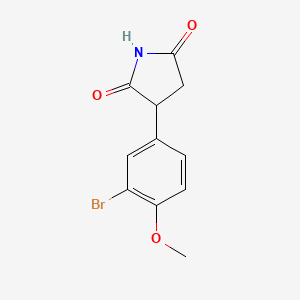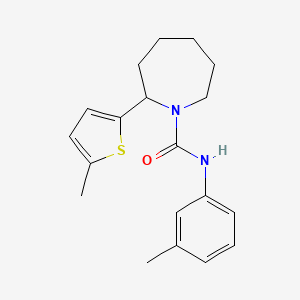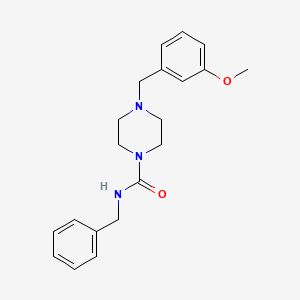![molecular formula C20H14ClFN2O2S B5145181 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide CAS No. 6401-86-1](/img/structure/B5145181.png)
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCG-1423 was first discovered as a compound that inhibited the activity of Rho GTPases, which are key regulators of the cytoskeleton and cell migration. Since then, it has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Mécanisme D'action
CCG-1423 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). This prevents the exchange of GDP for GTP, which is necessary for Rho GTPases to become activated and regulate cytoskeletal dynamics and cell migration.
Biochemical and physiological effects:
CCG-1423 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, migration, and invasion; anti-inflammatory effects; reduction in smooth muscle cell proliferation; and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CCG-1423 is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of CCG-1423 is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on CCG-1423. One area of interest is the development of more potent analogs of CCG-1423 that can be used in clinical settings. Another area of interest is the investigation of the potential of CCG-1423 as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of CCG-1423 on Rho GTPases and other cellular processes.
Méthodes De Synthèse
The synthesis of CCG-1423 involves a multi-step process that starts with the reaction of 4-chlorophenol with 4-nitrophenyl chlorothionoformate to form 4-(4-chlorophenoxy)phenyl thionocarbonate. This intermediate is then reacted with 2-fluorobenzoyl chloride to form CCG-1423.
Applications De Recherche Scientifique
CCG-1423 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit cancer cell proliferation, migration, and invasion by targeting Rho GTPases. In addition, CCG-1423 has been shown to have anti-inflammatory effects and can protect against cardiovascular disease by reducing smooth muscle cell proliferation. Furthermore, CCG-1423 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)23-20(27)24-19(25)17-3-1-2-4-18(17)22/h1-12H,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHAMGYPDHKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367656 |
Source


|
| Record name | STK029494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide | |
CAS RN |
6401-86-1 |
Source


|
| Record name | STK029494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)

![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)



![N~1~-(2-methoxyethyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145199.png)